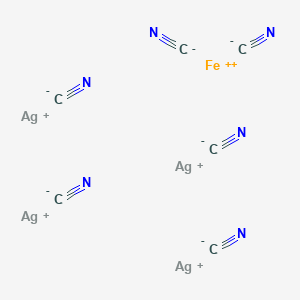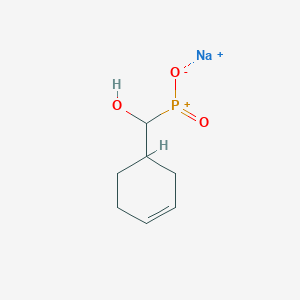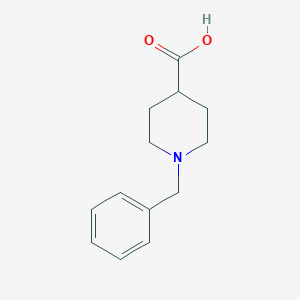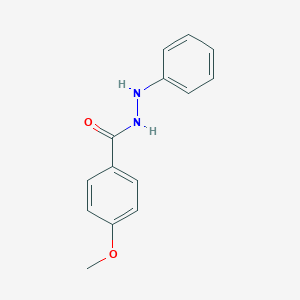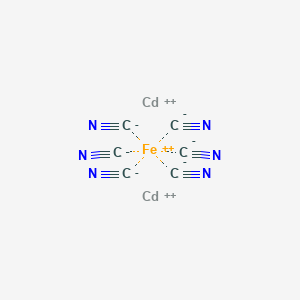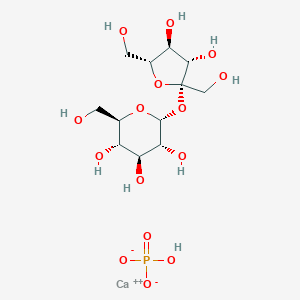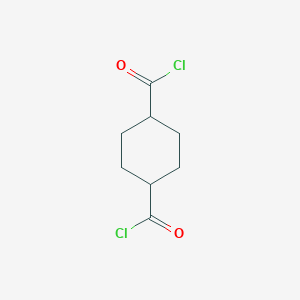
Cobalt(3+);trisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+);trisulfide is a compound of cobalt, a hard, gray metal that occurs naturally . Cobalt is found in rocks, soil, water, plants, and animals, including people . It can harm the eyes, skin, heart, and lungs . Exposure to cobalt may cause cancer .
Synthesis Analysis
The synthesis of cobalt compounds is a complex process. For example, cobalt(II) complexes have been synthesized in simple reactions of CoCl2·6H2O with ammonia thiocyanate and pyridine type ligands or urotropine and diimidazolyl ligands with cobalt(II) chloride in methanol solutions .Molecular Structure Analysis
The molecular structure of cobalt compounds is complex. For instance, cobalt(III) complexes with oxalate and phenanthroline have been prepared by slow evaporation at room temperature and characterized by single-crystal X-ray diffraction . They have been characterized by IR and UV–Vis spectra and thermoanalysis .Physical And Chemical Properties Analysis
Cobalt is a sturdy, gray metal which resembles iron and nickel . Although cobalt is ductile it is also somewhat malleable . Ductile means the metals ability to be drawn into thin wires. Malleable means is the ability of being hammered into thin sheets .Aplicaciones Científicas De Investigación
Antimicrobial Agents in Biological Systems
Cobalt compounds, including Cobalt(3+);trisulfide, have been extensively researched for their antimicrobial properties. They have shown good antimicrobial activity against all tested bacteria, especially Gram-negative bacteria . This feature can bring a new perspective to future studies in other ferrite and composite structures .
Biocompatible Magnetic Fluids
Cobalt compounds are used in the creation of biocompatible magnetic fluids due to their ferromagnetic properties with high thermostability . These fluids have potential applications in various fields, including medicine and engineering .
Hybrid Supercapacitors
Cobalt compounds are used in the development of hybrid supercapacitors. Their high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability make them ideal for this application .
Magnetic Resonance Imaging and Controlled Drug Delivery
Cobalt compounds have been used in magnetic resonance imaging and controlled drug delivery systems. Their magnetic properties make them suitable for these applications .
Nanostructured Cobalt Gas Sensors
Cobalt compounds are used in the development of nanostructured gas sensors. These sensors can detect various gases at low concentrations, making them useful in environmental monitoring and industrial applications .
Photocatalysis
Cobalt sulfide-based composites have generated great interest in the field of solar fuel conversion because of their cheap, diverse structures and facile preparation . They have been used in photocatalytic hydrogen production, carbon dioxide reduction, nitrogen fixation, and photocatalytic degradation of pollutants .
Mecanismo De Acción
Target of Action
Cobalt(3+);trisulfide, also known as dicobalt trisulphide , is a compound that has been studied for its potential antimicrobial and anticancer properties .
Mode of Action
Studies on similar cobalt complexes suggest that they may interact with cellular components in a way that triggers apoptosis and induces cell cycle arrest . Furthermore, these complexes have been found to decrease mitochondrial membrane potential and increase intracellular reactive oxygen species (ROS) generation in cancer cells .
Biochemical Pathways
Cobalt(3+);trisulfide may affect several biochemical pathways. For instance, cobalt complexes have been found to be involved in the oxygen reduction reaction (ORR), a key process in energy conversion applications . Additionally, cobalt complexes have been associated with the photoreduction of CO2, a promising pathway to produce carbon-neutral fuels .
Pharmacokinetics
It is known that the physicochemical properties of a drug can strongly influence its adme properties . Cobalt(3+);trisulfide is a black amorphous powder or gray powder that is soluble in hydrochloric acid , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Cobalt(3+);trisulfide’s action are likely to be multifaceted given its potential interactions with various cellular components. Studies on similar cobalt complexes have shown that they can trigger apoptosis and induce cell cycle arrest in cancer cells . They have also been found to decrease mitochondrial membrane potential and increase intracellular ROS generation .
Action Environment
The action, efficacy, and stability of Cobalt(3+);trisulfide can be influenced by various environmental factors. For instance, the performance of cobalt complexes in energy conversion applications has been found to be influenced by the underlying substrate electrode and the medium in which the reaction takes place
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cobalt(3+);trisulfide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.3S/q2*+3;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYRTGXPBFNBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Co+3].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(3+);trisulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

